molecular formula C16H19N5O2 B2654012 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2309309-14-4

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2654012
CAS No.: 2309309-14-4
M. Wt: 313.361
InChI Key: WDQUTEWGKJSFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold widely utilized in medicinal chemistry due to its conformational rigidity and ability to modulate receptor binding .

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-23-15-14(3-2-6-18-15)16(22)21-11-4-5-12(21)8-13(7-11)20-10-17-9-19-20/h2-3,6,9-13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQUTEWGKJSFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, including the formation of the triazole ring, the construction of the azabicyclooctane core, and the attachment of the methoxypyridine group. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Construction of the Azabicyclooctane Core: This step may involve the use of a Diels-Alder reaction followed by a series of functional group transformations.

    Attachment of the Methoxypyridine Group: This can be done through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxypyridine moiety or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxypyridine moiety may play key roles in binding to these targets, while the azabicyclooctane core provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of the target compound, emphasizing structural variations, biological targets, and pharmacological insights:

Compound Name / ID Substituents Biological Target / Activity Key Findings / References
Target Compound - 3-(1H-1,2,4-triazol-1-yl)
- 8-(2-methoxypyridin-3-yl)carbonyl
Not explicitly stated (inferred kinase or GPCR modulation) Structural similarity to kinase inhibitors and GPCR antagonists suggests dual potential.
PF-06700841 - 2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl
- Difluorocyclopropyl
TYK2/JAK1 inhibitor
(IC₅₀: 23 nM for TYK2, 58 nM for JAK1)
Dual kinase inhibition for autoimmune diseases; clinical trials ongoing.
Tropifexor - Oxazolyl-benzothiazole carboxylate Farnesoid X receptor (FXR) agonist
(EC₅₀: 0.1 µM)
Phase III trials for non-alcoholic steatohepatitis (NASH); enhances bile acid regulation.
Maraviroc - 3-Isopropyl-5-methyl-triazolyl
- Cyclohexanecarboxamide
CCR5 antagonist (HIV entry inhibitor)
(IC₉₀: 2 nM)
FDA-approved for HIV-1; demonstrates scaffold versatility in targeting GPCRs.
Izencitinib - 7-[(5-methylpyrazol-3-yl)amino]-1,6-naphthyridin-5-yl
- Propanenitrile
Janus kinase (JAK) inhibitor
(Selectivity for JAK1/3)
Investigated for inflammatory bowel disease; highlights triazole’s role in selectivity.
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane - 3-Isopropyl-5-methyl-triazolyl GPCR modulation (undisclosed) Used in fragment-based drug discovery; enhances affinity via bioorthogonal tethering.

Detailed Research Findings

Role of the Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold confers rigidity and stereochemical control, critical for binding to hydrophobic pockets in targets like kinases (e.g., JAK1 in PF-06700841) or GPCRs (e.g., CCR5 in Maraviroc) . Modifications at the 3- and 8-positions dictate selectivity:

  • 3-Position Substitutions : The 1H-1,2,4-triazole group in the target compound may mimic adenine in kinase ATP-binding sites, similar to PF-06700841’s pyrimidine-pyrazole motif . In Maraviroc, a bulkier 3-isopropyl-5-methyl-triazolyl group enhances CCR5 antagonism by filling a hydrophobic cavity .
  • 8-Position Substitutions : The 2-methoxypyridine carbonyl group in the target compound likely improves solubility and π-stacking, analogous to tropifexor’s benzothiazole-carboxylate .

Pharmacological Implications

  • Kinase Inhibition : PF-06700841’s dual TYK2/JAK1 inhibition (IC₅₀ < 100 nM) suggests that the target compound’s triazole and methoxypyridine groups could similarly engage kinase catalytic domains .
  • Metabolic Stability : Izencitinib’s propanenitrile group improves metabolic stability compared to triazole-containing analogs, indicating that the target compound’s 2-methoxypyridine may require optimization for hepatic clearance .

Biological Activity

The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that exhibits significant potential for various biological activities due to its unique structural features. The presence of a triazole ring and a bicyclic framework suggests diverse pharmacological effects, including possible applications in treating infections, cancer, and neurological disorders.

Structural Characteristics

This compound is characterized by:

  • Bicyclic Structure : The azabicyclo[3.2.1]octane framework is known for its ability to interact with biological targets effectively.
  • Triazole Moiety : The inclusion of a triazole ring enhances the compound's pharmacological properties, allowing it to act as a bioisostere for amides or esters.
  • Methoxypyridine Group : This group may influence the compound's lipophilicity and interaction with biological systems.

Table 1: Structural Features

FeatureDescription
Bicyclic StructureAzabicyclo[3.2.1]octane
Triazole RingEnhances pharmacological properties
Methoxypyridine GroupPotentially increases lipophilicity

Antimicrobial Activity

Research indicates that compounds containing triazole and bicyclic structures often exhibit antimicrobial properties. For instance, similar triazole derivatives have shown effectiveness against various fungal and bacterial strains.

Anticancer Properties

The structural characteristics of this compound suggest potential anticancer activity. Triazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CNS Activity

The bicyclic nature of the compound may confer central nervous system (CNS) activity, making it a candidate for the treatment of neurological disorders. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of triazole-based compounds against standard bacterial strains. Results indicated that derivatives similar to our compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting strong potential for development into therapeutic agents.

Study 2: Anticancer Activity

In vitro studies demonstrated that triazole-containing compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Bicyclic Core : Initial reactions focus on constructing the azabicyclo structure.
  • Introduction of the Triazole Ring : This step often involves cyclization reactions using appropriate precursors.
  • Functionalization with Methoxypyridine : Final modifications are made to introduce the methoxypyridine moiety.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
Bicyclic Core FormationCyclizationAmine precursors
Triazole Ring IntroductionCycloadditionTriazole precursors
Methoxypyridine FunctionalizationSubstitutionMethoxypyridine derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.